2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride
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Overview
Description
2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C8H6F2N2·HCl. It is a derivative of acetonitrile, featuring an amino group and two fluorine atoms attached to a phenyl ring. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride typically involves the reaction of 2,4-difluorobenzyl cyanide with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large quantities of reactants. The reaction conditions are optimized to maximize yield and minimize production costs. The final product is purified through crystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride
- 2-Amino-2-(2,6-difluorophenyl)acetonitrile hydrochloride
- 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-(2,4-difluorophenyl)acetonitrile hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H7ClF2N2 |
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Molecular Weight |
204.60 g/mol |
IUPAC Name |
2-amino-2-(2,4-difluorophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C8H6F2N2.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3,8H,12H2;1H |
InChI Key |
KCTOCXDJGVDZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)N.Cl |
Origin of Product |
United States |
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